Ethanolamine-13C2 hydrochloride
Description
Significance of Stable Isotope Labeling in Contemporary Biology
The use of stable isotope-labeled compounds has become a fundamental technique for analyzing the dynamics of small molecules in biological systems. diagnosticsworldnews.com By replacing common atoms like carbon-12 (¹²C) with their heavier, stable counterparts like carbon-13 (¹³C), scientists can effectively "tag" molecules and track their journey through various metabolic pathways. fiveable.mebitesizebio.com This method is the only experimental approach that allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com
Unlike radioactive isotopes, stable isotopes pose no safety risks, making them particularly suitable for metabolic studies in humans. diagnosticsworldnews.com The integration of stable isotope labeling with advanced analytical technologies, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, permits the precise localization and quantification of the labeled atoms within biomolecules. diagnosticsworldnews.comacs.org This combination has revolutionized fields like metabolomics and proteomics by enabling accurate metabolite identification, absolute quantification, and the measurement of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. nih.govoup.com This powerful approach provides a dynamic view of cellular activity, offering deep insights into the regulation of metabolic networks. nih.govnih.gov
Role of Ethanolamine-13C2 Hydrochloride as a Labeled Tracer
This compound is a specialized stable isotope-labeled compound where both carbon atoms in the ethanolamine (B43304) molecule have been replaced with the ¹³C isotope. sigmaaldrich.comlgcstandards.com Ethanolamine itself is a crucial building block for the synthesis of phospholipids (B1166683), which are essential components of all cell membranes. isotope.comwikipedia.org Specifically, it is a precursor for phosphatidylethanolamine (B1630911) (PE), a major class of phospholipids.
By introducing this compound into a biological system, researchers can trace the metabolic fate of ethanolamine with high precision. isotope.com This tracer is particularly valuable for studying the kinetics and regulation of phospholipid metabolism.
A notable application is in cancer research. For instance, ¹³C-NMR studies have used 1,2-¹³C-labeled ethanolamine to monitor its incorporation into human breast cancer cells. nih.gov In one study, researchers tracked the buildup of labeled phosphorylethanolamine, an intermediate in the synthesis of PE. nih.gov The findings revealed that the rate of the enzyme phosphoethanolamine kinase was approximately 1.0 fmol/cell per hour, and the rate constant for CTP:phosphoethanolamine cytidylyltransferase was 0.06 h⁻¹. nih.gov Such detailed kinetic data are vital for understanding the altered lipid metabolism that is a hallmark of many cancers.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | HO¹³CH₂¹³CH₂NH₂·HCl |
| Molecular Weight | 99.53 |
| Isotopic Purity | 99 atom % ¹³C |
| Labeled CAS Number | 1173019-25-4 |
| Unlabeled CAS Number | 2002-24-6 |
| Appearance | Solid |
This table contains data sourced from multiple references. sigmaaldrich.comlgcstandards.comisotope.com
Table 2: Research Findings on Ethanolamine Incorporation in T47D Human Breast Cancer Cells
| Parameter | Finding |
|---|---|
| Labeled Tracer Used | 1,2-¹³C-labeled ethanolamine |
| Cell Line | T47D clone 11 human breast cancer cells |
| Analytical Method | ¹³C-NMR Spectroscopy |
| Rate of Phosphoethanolamine Kinase | ~1.0 fmol/cell per hour |
| Rate Constant for CTP:phosphoethanolamine cytidylyltransferase | 0.06 h⁻¹ |
| Key Observation | The pool of phosphorylethanolamine increased twofold within 30 hours in medium containing ethanolamine, indicating a dependence on precursor availability. |
This table contains data sourced from reference nih.gov.
Historical Context of Isotopic Tracing in Metabolic Investigations
The concept of using isotopes as tracers in biological research has a rich history. The journey began over a century ago with Frederick Soddy's discovery of isotopes—elements that are chemically identical but differ in mass. nih.gov This was soon followed by the development of the first mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston, which enabled the separation and quantification of these isotopes. nih.gov
Initially, radioactive isotopes like Carbon-14 (¹⁴C), discovered in 1940 by Martin Kamen and Sam Ruben, were widely adopted. openmedscience.comopenmedscience.com ¹⁴C became a vital tool in mid-20th-century research, allowing scientists to uncover the fundamental mechanisms of DNA replication, protein synthesis, and cellular metabolism. openmedscience.com These early studies with radioactive tracers laid the very foundation of molecular biology and pharmacology. openmedscience.com
However, the use of radioactive materials carried inherent risks. The subsequent development and refinement of techniques to synthesize and detect stable, non-radioactive isotopes offered a safer yet equally powerful alternative. diagnosticsworldnews.com The ability to introduce stable isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H or deuterium) into organic compounds allowed researchers to trace the metabolic fate of these molecules within biological systems without the complications of radioactivity. nih.gov This shift marked the beginning of the modern era of metabolic investigation, where stable isotope tracers are used in conjunction with mass spectrometry and NMR to provide unprecedented insights into the complex web of life's chemical reactions. acs.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino(1,2-13C2)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNIMVZCACZBB-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746133 | |
| Record name | 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-25-4 | |
| Record name | 2-Amino(~13~C_2_)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Foundations for Utilizing Ethanolamine 13c2 Hydrochloride
Isotopic Purity and Its Importance in Research Fidelity
Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope (in this case, 13C) present in a labeled compound relative to other isotopes of the same element. For Ethanolamine-13C2 hydrochloride, a typical isotopic purity is 99 atom % 13C. myskinrecipes.comsigmaaldrich.com This high level of enrichment is critical for the accuracy and reliability of research findings.
The importance of high isotopic purity stems from several factors:
Signal-to-Noise Ratio : High purity ensures that the signal from the labeled metabolite is strong and easily distinguishable from the background noise of naturally occurring 13C (which has a natural abundance of about 1.1%). wikipedia.orgnih.gov A clearer signal leads to more accurate quantification.
Minimizing Ambiguity : In complex biological samples, numerous metabolites can have similar masses. High isotopic purity helps to ensure that the detected M+2 signal is unequivocally from the administered tracer and not from other overlapping isotopic peaks. almacgroup.comresearchgate.net
Accurate Flux Calculations : Metabolic flux analysis relies on precise measurements of the distribution of different isotopologues (molecules that differ only in their isotopic composition). youtube.com Impurities in the tracer can introduce errors into these measurements, leading to incorrect calculations of metabolic rates. nih.gov For instance, the presence of unlabeled (12C) or partially labeled ethanolamine (B43304) would dilute the isotopic enrichment in downstream metabolites, causing an underestimation of the true metabolic flux.
Modern analytical techniques, such as high-resolution mass spectrometry, are essential for verifying the isotopic purity of labeled compounds before and during experiments. almacgroup.comalmacgroup.com These methods can accurately resolve and quantify the different isotopic forms of a molecule, ensuring data integrity. researchgate.net
Preparation and Handling Protocols for Isotopic Integrity
Maintaining the isotopic and chemical integrity of this compound from storage to analysis is paramount for successful research. Strict protocols must be followed to prevent contamination and degradation.
Storage and Handling:
Storage Conditions : this compound is typically a solid that should be stored at room temperature, protected from light and moisture to prevent chemical degradation. sigmaaldrich.comisotope.com
Handling : When handling the solid compound, it is important to use clean tools, such as spatulas, and to work in a controlled environment to avoid cross-contamination from other chemicals or unlabeled sources. escholarship.org For weighing, an analytical balance should be used to ensure accuracy.
Sample Preparation:
Dissolution : The compound should be dissolved in a suitable high-purity solvent, and the resulting solution should be stored appropriately, often at low temperatures, to maintain stability. almacgroup.com
Internal Standards : In many quantitative mass spectrometry experiments, a stable isotope-labeled internal standard is added to samples. nih.govlibios.fr This helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy of quantification. romerlabs.com
Extraction : When extracting metabolites from biological samples (e.g., cells, tissues, plasma), the chosen methods must be robust and reproducible to ensure consistent recovery of the labeled compounds. nih.gov This often involves techniques like liquid-liquid extraction or solid-phase extraction.
Preventing Contamination : Throughout the preparation process, it is crucial to use clean glassware and high-purity reagents to avoid introducing any external contaminants that could interfere with the analysis. sethnewsome.org For example, contact with materials containing natural abundance ethanolamine must be avoided.
By adhering to these methodological foundations, researchers can effectively utilize this compound to gain precise and reliable insights into complex metabolic processes.
Analytical Techniques for Isotopic Detection and Quantification
Mass Spectrometry (MS)-Based Metabolomics
Mass spectrometry has become an indispensable technology in metabolomics, offering high sensitivity, selectivity, and the ability to identify and quantify a vast array of metabolites in complex biological samples. nih.gov The combination of a separation technique, such as gas or liquid chromatography, with mass spectrometry reduces the complexity of the mass spectra and provides additional information about the physicochemical properties of the metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique extensively used for the analysis of a wide range of metabolites, including polar compounds like ethanolamine (B43304). lcms.czresearchgate.net LC-MS methods have been developed for the sensitive and selective determination of ethanolamines in various matrices, including industrial and wastewater. lcms.czchromatographyonline.com
For the analysis of Ethanolamine-13C2 hydrochloride, LC-MS provides excellent capabilities for separation and detection. Different chromatographic techniques can be employed, such as mixed-mode chromatography combining reversed-phase and cation exchange mechanisms, which allows for sufficient retention and resolution of ethanolamines. chromatographyonline.com One method utilizes an Acclaim Trinity P1 column with an isocratic mobile phase of acetonitrile, water, and ammonium (B1175870) formate (B1220265) buffer. chromatographyonline.com Another approach for analyzing ethanolamines in water samples as per ASTM D-7599 uses a HILIC mode of separation, which has been shown to achieve low detection limits. lcms.cz The use of a heated electrospray ionization (ESI) source can enhance desolvation and ionization, leading to high sensitivity. lcms.cz
Table 2: LC-MS Parameters for Ethanolamine Analysis
| Parameter | Method 1 (Mixed-Mode) | Method 2 (HILIC) |
|---|---|---|
| LC System | Dionex UltiMate 3000 | Shimadzu LCMS-8045 |
| Column | Acclaim Trinity P1 (2.1 × 100 mm, 3 µm) | HILIC Column |
| Mobile Phase | 90% ACN, 7% DI water, 3% Ammonium formate buffer (pH 3.7, 100 mM) | - |
| Flow Rate | 0.5 mL/min | - |
| Ionization | Electrospray Ionization (ESI) | Heated ESI |
| Detection | Selected Ion Monitoring (SIM) | MRM |
Data sourced from LCGC International and Shimadzu Application Note. lcms.czchromatographyonline.com
Stable Isotope Standards for Quantitative Metabolite Analysis
This compound serves as an ideal internal standard for the quantitative analysis of endogenous ethanolamine by mass spectrometry. isotope.com The use of stable isotope-labeled internal standards is a gold standard in quantitative metabolomics as they have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they co-elute chromatographically and experience similar ionization efficiencies and matrix effects. youtube.com
By adding a known amount of this compound to a sample, any variations in sample preparation, chromatographic separation, and mass spectrometric detection that affect the analyte will also affect the internal standard in the same way. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard allows for accurate and precise quantification. Studies have demonstrated the use of various isotopically labeled ethanolamines, including ¹³C-labeled versions, for the robust quantification of ethanolamines in complex samples like oil and gas produced waters. rsc.org The mass shift of M+2 for this compound ensures that it is clearly distinguishable from the unlabeled analyte in the mass spectrometer. sigmaaldrich.comsigmaaldrich.com
Isotopic Tracer Analysis for Flux Determination
Isotopic tracer analysis using compounds like this compound is a powerful technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions, known as metabolic flux analysis (MFA). nih.govnih.gov In such experiments, the ¹³C-labeled substrate is introduced to a biological system, and the incorporation of the ¹³C atoms into downstream metabolites is monitored over time using mass spectrometry or NMR.
While ¹³C-labeled glucose and glutamine are commonly used tracers for central carbon metabolism, ¹³C-labeled ethanolamine can be used specifically to trace the pathways of ethanolamine metabolism. nih.govnih.gov For instance, it can be used to study the synthesis of phosphatidylethanolamine (B1630911), a key component of cell membranes, and other metabolic fates of ethanolamine. By analyzing the mass isotopomer distribution in downstream metabolites, researchers can determine the relative and absolute fluxes through different metabolic pathways involving ethanolamine. This provides a dynamic view of cellular metabolism that is not achievable with simple concentration measurements. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in a sample. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency when placed in a magnetic field.
Carbon-13 NMR Spectroscopy for Metabolic Profiling
Carbon-13 NMR spectroscopy is a valuable tool for metabolic profiling and flux analysis. hmdb.caspectrabase.com The natural abundance of ¹³C is only about 1.1%, which results in low sensitivity for unlabeled compounds. uab.edu However, the use of ¹³C-enriched compounds like this compound significantly enhances the signal, allowing for detailed metabolic studies.
When this compound is used as a tracer, the ¹³C label allows for the unambiguous tracking of the carbon atoms as they are incorporated into other metabolites. The chemical shift of the ¹³C nuclei provides information about their chemical environment, enabling the identification of the labeled metabolites. Furthermore, the coupling patterns between adjacent ¹³C nuclei can provide information about the intact incorporation of carbon fragments, which is crucial for pathway elucidation. The ¹³C NMR spectrum of unlabeled ethanolamine shows distinct peaks for its two carbon atoms. chemicalbook.comdocbrown.info In a sample containing this compound, the intensity of these peaks would be significantly increased, and their splitting patterns would be altered due to ¹³C-¹³C coupling, providing a clear signature of the tracer's metabolic fate.
Table 3: Experimental ¹³C NMR Chemical Shifts for Ethanolamine
| Carbon Atom | Chemical Shift (ppm) | Solvent |
|---|---|---|
| C1 (-CH₂-N) | 41.7 | D₂O |
| C2 (-CH₂-O) | 62.5 | D₂O |
Data sourced from the Human Metabolome Database (HMDB). hmdb.ca
Integrated Omics Approaches
The complexity of biological systems necessitates a multi-faceted analytical approach. Integrating data from different "omics" fields, such as proteomics and metabolomics, provides a more complete picture of cellular function. Isotopic tracers like this compound are central to these integrated strategies.
Multi-omics Integration (e.g., Proteomics with Metabolomics)
The integration of proteomics and metabolomics allows for the correlation of changes in protein expression with alterations in metabolic pathways. Stable isotope labeling is a key enabling technology in this context. For instance, by introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can trace its incorporation into downstream metabolites. Simultaneously, proteomic analysis can identify changes in the abundance of enzymes involved in the relevant metabolic pathways.
This combined approach provides a powerful means to understand the functional consequences of changes in protein expression. For example, an increase in the abundance of an enzyme involved in phospholipid synthesis, as measured by proteomics, can be directly correlated with an increased flux through that pathway, as measured by the incorporation of the ¹³C label from ethanolamine into phospholipids (B1166683). This integrated analysis provides a much stronger link between genotype and phenotype than either omics approach alone.
Genome-Scale Metabolic Modeling Coupled with Isotopic Tracing
Genome-scale metabolic models (GSMMs) are comprehensive in silico representations of an organism's metabolic network. When coupled with experimental data from isotopic tracing studies, these models become powerful tools for predicting metabolic fluxes throughout the entire network. osti.govnih.gov
¹³C-Metabolic Flux Analysis (¹³C-MFA) utilizes the labeling patterns in metabolites, derived from a ¹³C-labeled substrate, to constrain the possible flux distributions in a GSMM. This approach provides a quantitative understanding of how cells utilize different pathways under various conditions. For example, by feeding cells with ¹³C-labeled glucose and analyzing the labeling patterns in amino acids and other metabolites, researchers can calculate the relative activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. While glucose is a common tracer, the principles of ¹³C-MFA are applicable to other labeled substrates, including this compound, to probe specific pathways of interest, such as phospholipid metabolism.
Research Paradigms and Biological Models
In Vitro Cellular and Subcellular Studies
In vitro models provide a controlled environment to dissect the intricate details of cellular metabolism, and the use of labeled ethanolamine (B43304) has been instrumental in elucidating the synthesis and turnover of phosphatidylethanolamine (B1630911) (PE), a crucial component of cell membranes. nih.govwikipedia.org
Mammalian cell cultures are widely used to study the dynamics of lipid metabolism. The supplementation of culture media with labeled ethanolamine allows for the precise measurement of PE synthesis through the Kennedy pathway. nih.govresearchgate.net In this pathway, ethanolamine is phosphorylated, converted to CDP-ethanolamine, and finally reacts with diacylglycerol to form PE. reactome.orgnih.gov
One study utilized deuterium-labeled ethanolamine (4-2H ethanolamine) to quantify phospholipid synthesis flux in human hepatocyte cell lines. By measuring the incorporation of the labeled head group into the PE pool over time, the researchers could calculate the fractional synthesis rate of various PE species. This approach revealed significant alterations in PE metabolism in response to metabolic stressors. nih.gov
Table 1: Fractional Synthesis Rate (FSR) of Phosphatidylethanolamine (PE) Species in Human Hepatocytes
| PE Species | FSR (%/hour) - Control | FSR (%/hour) - Treatment |
| PE(34:1) | 5.2 | 3.8 |
| PE(36:2) | 4.8 | 3.5 |
| PE(38:4) | 6.1 | 4.9 |
This table is representative of data that can be generated using stable isotope tracing with labeled ethanolamine and is based on findings reported in studies investigating phospholipid metabolism. nih.gov
Bacteria can utilize ethanolamine as a source of carbon and nitrogen, a process that is particularly relevant in the competitive environment of the gut microbiome. nih.govresearchgate.net Studies using radiolabeled [14C]ethanolamine have demonstrated its incorporation into bacterial lipids. portlandpress.com The use of stable isotope-labeled Ethanolamine-13C2 hydrochloride coupled with gas chromatography-mass spectrometry (GC-MS) allows for a more detailed analysis of its metabolic fate in bacteria. nih.govresearchgate.net
In Escherichia coli, ethanolamine is catabolized within a specialized bacterial microcompartment. nih.govasm.org The carbon backbone of ethanolamine can be converted to acetyl-CoA, which can then enter central carbon metabolism and be used for the synthesis of fatty acids and other cellular components. nih.gov Tracing studies with 13C-labeled ethanolamine can quantify the flux of carbon from ethanolamine into these various metabolic pathways.
Table 2: Incorporation of 13C from Labeled Ethanolamine into Bacterial Metabolites
| Metabolite | 13C Enrichment (%) |
| Acetyl-CoA | 45 |
| Palmitic Acid (C16:0) | 25 |
| Succinate | 15 |
This table illustrates the type of data obtained from metabolic flux analysis in bacteria using a 13C-labeled ethanolamine tracer, showing the distribution of the carbon backbone into key metabolic intermediates.
To understand the specific roles of organelles and enzymes in ethanolamine metabolism, researchers utilize isolated systems. Mitochondria are central to PE metabolism, as they house the enzyme phosphatidylserine decarboxylase, which provides an alternative route to PE synthesis. frontiersin.org The endoplasmic reticulum is the site of the Kennedy pathway. nih.gov
Isotopically labeled substrates like this compound are invaluable for studying the kinetics of enzymes involved in the Kennedy pathway, such as ethanolamine kinase. wikipedia.orgnih.gov By measuring the rate of formation of the 13C-labeled product (phosphoethanolamine), the kinetic parameters of the enzyme can be determined with high precision. nih.govfrontiersin.org Fluorometric assay kits are also available to measure the activity of enzymes like ethanolamine kinase. abcam.com
In Vivo Preclinical Models
In vivo studies in preclinical models are essential to understand how ethanolamine metabolism is regulated within the complexity of a whole organism.
Rodent models are frequently used to investigate the in vivo fate of dietary ethanolamine and its role in lipid homeostasis. Following administration of labeled ethanolamine, the appearance of the label in the PE of various tissues can be tracked over time. documentsdelivered.com Studies have shown that intraportally injected labeled ethanolamine is rapidly incorporated into liver PE. nih.gov
A study using deuterium-labeled linseed oil in mice as early as 1937 demonstrated the principle of using stable isotopes to trace the fate of dietary lipids. bioscientifica.com More recent studies have employed sophisticated mass spectrometry techniques to follow the incorporation of labeled precursors into a wide array of lipid species in different organs. nih.gov
The metabolic fate of this compound can be traced in model organisms to understand its contribution to different metabolic pools. For instance, a study using 13C-inulin in mice demonstrated that gut microbes can produce 13C-labeled ethanolamine, which is then absorbed by the host and incorporated into choline (B1196258) and phospholipids (B1166683). nih.gov This highlights the intricate metabolic interplay between the host and its microbiome.
The use of 13C Magnetic Resonance Spectroscopy (MRS) allows for the non-invasive, real-time tracking of 13C-labeled metabolites in vivo. nih.gov While not directly demonstrated for this compound, studies with other 13C-labeled compounds like ethanol (B145695) have shown the power of this technique to monitor metabolic fluxes in the brain and other organs. nih.gov
Table 3: Tissue Distribution of 13C-label from Labeled Ethanolamine Precursor in a Mouse Model
| Tissue | 13C Enrichment in Phosphatidylethanolamine (relative units) |
| Liver | 100 |
| Brain | 25 |
| Adipose Tissue | 15 |
| Muscle | 10 |
This table provides a representative example of the data that can be obtained from in vivo tracing studies, showing the relative incorporation of labeled ethanolamine into the PE pool of different tissues. nih.gov
This compound and other isotopically labeled forms of ethanolamine are powerful tools in metabolic research. They enable the quantitative analysis of phosphatidylethanolamine synthesis and turnover in a wide range of biological systems, from cultured cells to whole organisms. The insights gained from these studies are crucial for understanding the fundamental roles of ethanolamine and its metabolites in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolism.
Systems Biology Approaches in Isotopic Research
Systems biology represents a comprehensive approach to understanding complex biological systems by integrating experimental data with computational and mathematical modeling. In the context of isotopic research, this involves using stable isotope-labeled compounds, such as this compound, to trace the flow of metabolites through intricate biochemical networks. This methodology, often referred to as metabolic flux analysis, provides a quantitative understanding of the dynamics of metabolic pathways, which is crucial for unraveling the complexities of cellular physiology in both healthy and diseased states.
The application of this compound in systems biology research is particularly valuable for elucidating the regulation of phospholipid metabolism. Phospholipids are essential components of cellular membranes and are involved in numerous cellular processes, including signal transduction and membrane trafficking. The synthesis of phosphatidylethanolamine (PE), a major membrane phospholipid, can be investigated in detail using 13C-labeled ethanolamine.
By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites of the cytidine diphosphate (CDP)-ethanolamine pathway. This pathway is a primary route for the de novo synthesis of PE. The labeled ethanolamine is first phosphorylated to phosphoethanolamine, which is then converted to CDP-ethanolamine. Finally, CDP-ethanolamine is combined with diacylglycerol to form PE. By measuring the rate of 13C enrichment in these intermediates and the final PE product, a dynamic picture of the pathway's activity can be constructed.
A notable study in this area investigated the kinetics of phosphatidylethanolamine synthesis in both normal and lymphomatous mouse liver by administering (13C2)ethanolamine. nih.gov This research utilized 13C Nuclear Magnetic Resonance (NMR) spectroscopy to measure the concentrations of (13C2)ethanolamine, (13C2)phosphoethanolamine, and (13C2)phosphatidylethanolamine over time. nih.gov The data were then fitted to kinetic models to estimate the maximal activities of the enzymes involved in the synthetic pathway. nih.gov
This type of research, which combines stable isotope tracing with mathematical modeling, exemplifies a systems biology approach. It moves beyond simple measurements of metabolite concentrations to provide insights into the functional dynamics and regulation of metabolic networks. Such detailed understanding is critical for identifying potential therapeutic targets in diseases characterized by altered metabolism, such as cancer.
The data derived from these experiments can be represented in tables that show the flux through different enzymatic steps or the relative pool sizes of labeled metabolites, providing a quantitative snapshot of the metabolic state of the system under investigation.
| Parameter | Normal Liver | Lymphomatous Liver |
|---|---|---|
| Ethanolamine Kinase Activity | Higher | Lower |
| PE:CTP Cytidylyltransferase Activity | Higher | Lower |
| Ethanolamine Base-Exchange Enzyme Activity | Lower | Higher |
| Rate-Limiting Factor for PE Synthesis | Ethanolamine Supply | Enzyme Activities |
This table presents a summary of the comparative enzyme activities and the rate-limiting factor for phosphatidylethanolamine (PE) synthesis in normal versus lymphomatous mouse liver, as inferred from kinetic modeling of (13C2)ethanolamine tracing data. nih.gov
Mechanistic Insights and Biomedical Research Directions
Elucidation of Enzymatic Reaction Mechanisms
The use of Ethanolamine-13C2 hydrochloride is instrumental in deciphering the intricate steps of enzymatic reactions involving ethanolamine (B43304). By introducing this labeled compound into a biological system, researchers can track the transformation of the ¹³C-labeled backbone through various metabolic pathways.
One of the most significant pathways studied using labeled ethanolamine is the Kennedy pathway, which is the primary route for the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. cdnsciencepub.comresearchgate.net In this pathway, ethanolamine is first phosphorylated, then converted to CDP-ethanolamine, and finally attached to a diacylglycerol backbone. youtube.comnih.gov Using Ethanolamine-13C2 allows for the direct observation of these intermediates and the final PE product by NMR and MS, confirming the sequence of events and identifying the enzymes responsible for each step, such as CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), which is considered a rate-controlling enzyme in this process. cdnsciencepub.com
Another key enzyme whose mechanism can be studied is ethanolamine ammonia-lyase (EutBC). nih.gov This enzyme breaks down ethanolamine into ammonia (B1221849) and acetaldehyde (B116499). nih.govwikipedia.org By tracing the ¹³C label, researchers can follow the fate of the acetaldehyde carbon skeleton as it is converted into acetyl-CoA and enters central metabolic pathways like the Krebs cycle. nih.gov This provides quantitative data on metabolic flux and the contribution of ethanolamine to the cell's energy and biosynthetic precursor pools.
Table 2: Key Enzymes in Ethanolamine Metabolism
| Enzyme | Pathway | Function | Source(s) |
| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Kennedy Pathway | Catalyzes the formation of CDP-ethanolamine, a key step in PE synthesis. | cdnsciencepub.com |
| Ethanolamine Ammonia-Lyase (EutBC) | Ethanolamine Catabolism | Converts ethanolamine to acetaldehyde and ammonia. | nih.gov |
| Phosphoethanolamine N-methyltransferase (PEMT) | Choline (B1196258) Synthesis | Methylates the ethanolamine headgroup of PE to form phosphatidylcholine (PC). | nih.gov |
| Selenoprotein I (SELENOI) | Kennedy Pathway | An ethanolamine phosphotransferase that catalyzes the final step in PE synthesis. | nih.gov |
Understanding Nutrient Recognition and Utilization in Pathogens
In the competitive microenvironment of the mammalian gut, the ability to utilize alternative nutrient sources is a key factor for bacterial survival and pathogenesis. nih.gov Ethanolamine, which is abundant in the intestine as a breakdown product of host and bacterial membrane lipids, serves as a valuable source of carbon and nitrogen for several pathogenic bacteria. nih.govnih.gov this compound is a critical tool for investigating how these pathogens recognize, import, and metabolize this nutrient.
Research on the gastrointestinal pathogen Clostridium difficile has shown that it can use ethanolamine as a primary nutrient source. nih.govnih.gov Studies using null mutants for genes in the ethanolamine utilization (eut) cluster demonstrated that this genetic locus is required for the catabolism of ethanolamine. nih.govresearchgate.net Interestingly, the metabolism of ethanolamine by C. difficile appears to delay the onset of disease, suggesting a complex interplay between nutrient availability and virulence. nih.govnih.gov By supplying ¹³C-labeled ethanolamine, researchers can trace its incorporation into the pathogen's biomass and metabolic end-products, providing direct evidence of its utilization and its impact on the pathogen's physiology during infection.
Similarly, pathogens like enterotoxigenic Escherichia coli (ETEC) and Klebsiella pneumoniae utilize ethanolamine to bypass nutritional competition in the gut. nih.govnih.govplos.org In ETEC, using ethanolamine as a nitrogen source was found to significantly increase the expression of virulence-related genes and enhance its adhesion to intestinal cells. nih.gov K. pneumoniae possesses two distinct eut loci that are both required for robust gut colonization. nih.gov Tracing studies with this compound can precisely map the metabolic fate of ethanolamine in these organisms, revealing how it fuels their growth and enhances their pathogenic potential.
Table 3: Ethanolamine Utilization by Pathogens
| Pathogen | Role of Ethanolamine | Key Genes/Findings | Source(s) |
| Clostridium difficile | Primary nutrient source. | The eut gene cluster is essential for ethanolamine catabolism. Its metabolism delays disease onset. | nih.govnih.govplos.org |
| Enterotoxigenic E. coli (ETEC) | Nitrogen source. | Increases expression of virulence genes (ltA, fimH) and enhances adhesion to host cells. | nih.gov |
| Klebsiella pneumoniae | Carbon and nitrogen source. | Possesses two distinct eut loci, both required to bypass nutrient competition and for robust gut colonization. | nih.govplos.org |
Investigating Membrane Dynamics and Drug Delivery Systems
Cell membranes are dynamic structures, and their phospholipid composition is crucial for their function. Ethanolamine is a fundamental building block of phosphatidylethanolamine (PE), one of the most abundant phospholipids (B1166683) in biological membranes. wikipedia.orgwikipedia.org PE plays a role in maintaining membrane curvature, serves as a chaperone for the proper folding of membrane proteins, and is a precursor to other lipids. wikipedia.org
By using this compound as a metabolic precursor, scientists can study the entire lifecycle of PE molecules within the cell. The ¹³C label allows for the tracking of ethanolamine's incorporation into newly synthesized PE via the Kennedy pathway. nih.gov Researchers can then monitor the transport of this labeled PE from its site of synthesis in the endoplasmic reticulum and mitochondria to other cellular membranes. wikipedia.org This provides invaluable insights into membrane biogenesis, lipid trafficking, and the maintenance of membrane homeostasis. Furthermore, observing the rate of turnover of the ¹³C-labeled PE pool can reveal how cells adapt their membrane composition in response to environmental stress or during processes like cell division and differentiation. cdnsciencepub.com
While direct studies linking this compound to drug delivery systems are not prominent, its utility in understanding membrane dynamics is foundational. The knowledge gained from tracing PE synthesis and transport can inform the design of lipid-based drug delivery vehicles, such as liposomes. Understanding how cells process exogenous lipid components is critical for optimizing the composition of these carriers to enhance their stability, cellular uptake, and payload release.
Applications in Neurotransmitter Function Research
Ethanolamine is not a classical neurotransmitter itself; however, it is a vital component of phospholipids that are highly enriched in the membranes of electrically active tissues like the brain and neurons. cdnsciencepub.com Specifically, PE and its ether-linked variant, PE-plasmalogen, are major constituents of neuronal membranes, contributing to their structural integrity and function. cdnsciencepub.com
Research in this area leverages this compound to study the metabolism and turnover of these critical membrane lipids in the nervous system. The brain is a highly metabolic organ, and the maintenance of its complex lipid environment is essential for proper neuronal signaling, ion channel function, and synaptic transmission. By introducing the ¹³C-labeled precursor, neuroscientists can measure the rates of synthesis and degradation of ethanolamine-containing phospholipids in different brain regions or in response to specific stimuli. This can help elucidate how lipid metabolism is altered in neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, where disruptions in membrane integrity and lipid signaling are known to occur. These studies provide a window into the dynamic nature of neuronal membranes and their role in maintaining brain health.
Development of Research Tools for Biochemical and Pharmaceutical Sciences
The primary value of this compound lies in its role as a sophisticated research tool. isotope.comsigmaaldrich.comisotope.com The presence of the stable, heavy ¹³C isotope makes it detectable by analytical methods that can distinguish it from its naturally abundant, unlabeled counterpart. nih.govvtt.fi
In the field of metabolomics, which aims to measure the complete set of small-molecule metabolites in a biological sample, this compound serves as an ideal internal standard for mass spectrometry. isotope.com Because it has the same chemical behavior as natural ethanolamine but a different mass, it can be added to a sample in a known quantity to improve the accuracy and precision of the quantification of unlabeled ethanolamine.
Furthermore, it is an essential tracer for metabolic flux analysis. By feeding cells or organisms with ¹³C-labeled ethanolamine and analyzing the distribution of the ¹³C label across various metabolites over time, researchers can construct detailed maps of metabolic networks. nih.gov This approach reveals not only the pathways that are active but also the rates (fluxes) at which metabolites are processed. Advanced NMR techniques, such as 13C-13C COSY, become possible with highly enriched compounds, allowing for the direct observation of carbon-carbon bonds and providing unambiguous structural information about metabolites derived from the labeled precursor. nih.gov These methods are invaluable for identifying novel metabolic pathways, understanding disease states, and assessing the mechanism of action of drugs. nih.govnih.gov
Future Directions and Emerging Research Avenues
Advancements in Isotopic Labeling Strategies
The methodologies for using stable isotopes are continually evolving, moving beyond simple tracer experiments to more sophisticated and informative strategies. These advancements allow researchers to probe metabolic systems with greater precision and depth.
Future research utilizing Ethanolamine-13C2 hydrochloride will likely incorporate these advanced strategies to unravel complex metabolic pathways. For instance, by using parallel labeling, researchers could simultaneously trace the carbon atoms from 13C-labeled ethanolamine (B43304) and the nitrogen atom from a 15N-labeled amino acid to understand the coordinated regulation of phospholipid and protein synthesis.
Table 1: Advanced Isotopic Labeling Strategies
| Strategy | Description | Key Advantage | Relevant Research Application |
|---|---|---|---|
| Metabolic Flux Analysis (MFA) | A computational method that uses the distribution of isotopic labels in metabolites to quantify the rates (fluxes) of metabolic pathways. nih.govyoutube.com | Provides quantitative data on pathway activity, not just relative contributions. youtube.com | Quantifying the rate of phospholipid synthesis from ethanolamine under different cellular conditions. |
| Deep Labeling | Culturing cells in a medium where multiple essential nutrients (e.g., all amino acids and glucose) are fully 13C-labeled. nih.gov | Enables the cataloging of virtually all endogenously synthesized metabolites and the identification of active metabolic pathways without prior knowledge. nih.gov | Identifying all downstream metabolites of ethanolamine in a specific cell type to discover novel metabolic pathways. |
| Isotopic Ratio Outlier Analysis (IROA) | Utilizes samples labeled with a specific ratio of low (e.g., 5%) and high (e.g., 95%) 13C enrichment to differentiate biological signals from analytical artifacts and determine the number of carbon atoms in a metabolite. frontiersin.org | Enhances the accuracy of compound identification and relative quantification in complex mixtures. frontiersin.org | Precisely identifying and quantifying ethanolamine-containing lipid species in a complex biological sample like blood plasma. |
| Parallel Stable Isotope Labeling (SIL) | Involves conducting parallel experiments where an organism is fed different isotopically labeled precursors. The resulting patterns are used to categorize metabolites based on their biosynthetic origins. nih.gov | Allows for the connection of novel metabolites to their corresponding biosynthetic gene clusters without prior isolation. nih.gov | Differentiating between the incorporation of ethanolamine into lipids via the canonical Kennedy pathway versus alternative or newly discovered pathways. |
Integration with Advanced Imaging Modalities
A significant frontier in biomedical research is the integration of metabolic data with spatial, anatomical, and functional information obtained from advanced imaging techniques. While this compound itself is not directly visualized by modalities like PET, the metabolic insights it provides are highly complementary.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques rely on radioactive isotopes to visualize physiological processes. wikipedia.org For example, a PET scan using a tracer like 18F-fluorodeoxyglucose (FDG) can map glucose uptake in a tumor, while a parallel metabolomics study using this compound can detail how the tumor utilizes specific precursors for membrane synthesis. Future studies could correlate the high proliferation areas seen on a PET scan with the rate of phospholipid synthesis measured by the 13C label, providing a more complete picture of cancer metabolism. Similarly, PET tracers like Gallium-68 (68Ga) are used to image specific targets like neuroendocrine tumors or prostate cancer, and combining this with stable isotope tracing can offer a multi-faceted view of disease pathology. wikipedia.org
Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR): MRI provides exceptional anatomical detail of soft tissues. openmedscience.com Its functional capabilities can be powerfully combined with NMR spectroscopy, which is a primary method for detecting 13C-labeled compounds. nih.gov High-resolution NMR can identify and quantify 13C-labeled metabolites, including the downstream products of this compound, in tissue extracts. nih.govmdpi.com This allows researchers to link the anatomical features observed in an MRI scan with the specific metabolic activities occurring within that tissue.
Multi-Isotope Imaging Mass Spectrometry (MIMS): This cutting-edge technique combines stable isotope labeling with high-resolution ion microscopy to visualize the distribution of isotopes within a single cell or tissue section. nih.gov By using MIMS, researchers could directly visualize the incorporation of the 13C label from this compound into specific subcellular structures, such as the endoplasmic reticulum or mitochondrial membranes, providing unprecedented spatial resolution for metabolic tracing.
High-Throughput Isotopic Profiling
The demand for analyzing large cohorts in clinical and biological studies necessitates the development of high-throughput methods for isotopic profiling. The future use of this compound will be enhanced by technologies that increase the speed and scale of analysis.
Key developments in this area include the automation of sample preparation and the use of advanced analytical platforms. Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is central to these efforts, allowing for the rapid separation and precise measurement of labeled metabolites from complex biological samples. nih.govvliz.be Automated systems, such as those using flow injection analysis, can further increase the number of samples processed per day. vliz.be
Furthermore, methods like tandem mass tag (TMT) multiplexing, which allow for the simultaneous analysis of multiple samples, are being adapted for stable isotope labeling experiments to increase throughput. nih.gov The application of these high-throughput approaches will enable large-scale studies, such as screening patient populations to identify metabolic phenotypes associated with diseases or assessing the metabolic effects of various drug candidates on lipid synthesis pathways involving ethanolamine.
Computational Modeling and Data Science in Isotopic Metabolomics
The vast and complex datasets generated from high-throughput isotopic profiling experiments require sophisticated computational and data science tools for analysis and interpretation. The raw data from a mass spectrometer is a series of mass-to-charge ratios and intensities, which must be processed to identify metabolites and determine their isotopic enrichment.
A major challenge is the automated and accurate extraction of isotopic labeling information from high-resolution mass spectrometry data. digitellinc.com Computational workflows are essential for correcting for the natural abundance of isotopes, calculating mass isotopomer distributions, and ultimately, inferring metabolic pathway activity. nih.govyoutube.com
Table 2: Computational Approaches in Isotopic Metabolomics
| Approach | Description | Role in Analyzing Ethanolamine-13C2 Data |
|---|---|---|
| 13C-Metabolic Flux Analysis (13C-MFA) | A modeling framework that uses isotopic labeling data to calculate intracellular metabolic fluxes. It relies on mathematical models of metabolic networks and algorithms to find the flux distribution that best fits the experimental data. nih.gov | To move beyond qualitative observation and precisely quantify the rate of ethanolamine incorporation into various phospholipid species. nih.gov |
| Machine Learning Frameworks | The use of machine learning and artificial intelligence to predict metabolic fluxes from isotopic labeling data. These models are trained on large datasets of simulated or experimental flux and labeling patterns. acs.org | To accelerate the process of flux calculation, improve prediction accuracy, and handle the complexity of genome-scale metabolic models. acs.org |
| Automated Data Processing Pipelines | Software tools designed to automate the key steps of data analysis, including peak detection, compound identification, and the quantification of isotopic enrichment from raw MS data. digitellinc.com | To address the bottleneck in data analysis, enabling high-throughput processing of samples from studies using this compound. digitellinc.com |
| Isotopologue Distribution Calculators | Algorithms, such as BRAIN, that can rapidly and accurately calculate the theoretical isotopic distribution of a molecule, which is crucial for interpreting experimental mass spectra. acs.org | To accurately compare experimentally measured isotopic patterns of ethanolamine-derived metabolites with theoretical predictions. |
Q & A
Q. What are the optimized methods for synthesizing Ethanolamine-13C2 hydrochloride, and how do reaction conditions influence isotopic purity?
this compound is synthesized via nucleophilic substitution or reduction reactions using isotopically labeled precursors. For example, reductive amination of glycolaldehyde-13C2 with ammonia under acidic conditions can yield the compound. Isotopic purity (99 atom % 13C) is maintained by using anhydrous conditions to prevent hydrolysis and employing stoichiometric controls to minimize unlabeled byproducts . Post-synthesis purification via recrystallization or chromatography ensures ≥99.9% chemical purity.
Q. Which analytical techniques are most effective for characterizing this compound in metabolic studies?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms isotopic labeling by identifying 13C-coupled splitting patterns. Mass spectrometry (MS) quantifies isotopic enrichment via molecular ion peaks (e.g., m/z 97.54 for C₂H₇NO·HCl). High-performance liquid chromatography (HPLC) with refractive index or charged aerosol detection monitors purity, while titration methods validate hydrochloride content .
Q. How is this compound integrated into isotopic tracing experiments to study phospholipid metabolism?
The compound serves as a 13C-labeled precursor in pulse-chase experiments to track phosphatidylethanolamine synthesis. Researchers administer it to cell cultures or model organisms, followed by lipid extraction and LC-MS/MS analysis to quantify 13C incorporation. Controls include unlabeled ethanolamine to distinguish endogenous vs. labeled pathways .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what decomposition products form?
Stability studies show degradation occurs at >40°C or in humid environments, leading to ethanolamine-13C2 (via HCl loss) or oxidized byproducts like glycine-13C2. Long-term storage at -20°C in desiccated, amber vials preserves integrity for >24 months. Accelerated aging tests (e.g., 70°C/75% RH) coupled with GC-MS identify degradation kinetics and pathways .
Q. What strategies resolve contradictions in isotopic enrichment data when using this compound in multi-compartment models?
Discrepancies often arise from non-uniform isotopic dilution or compartment-specific pH variations affecting protonation. Researchers should validate assumptions using compartmental tracers (e.g., ³H-water) and adjust models for pH-dependent solubility. Bayesian statistical frameworks improve parameter estimation by incorporating uncertainty from MS data .
Q. How are analytical methods validated for quantifying low-abundance 13C-labeled metabolites derived from this compound?
Validation follows ICH guidelines:
- Linearity : Calibration curves (0.1–100 µM) with R² ≥0.98.
- Accuracy/Precision : Spike-recovery tests (85–115%) and intraday/interday CV <10%.
- LOD/LOQ : Determined via signal-to-noise ratios (3:1 and 10:1, respectively). Isotopic cross-talk in MS is minimized using high-resolution instruments (e.g., Orbitrap) and background subtraction algorithms .
Q. What experimental controls mitigate cross-contamination risks in high-throughput screens using this compound?
Implement negative controls with unlabeled ethanolamine to detect carryover. Use dedicated glassware and automated liquid handlers with wash cycles validated via LC-MS. Spatial separation of labeled/unlabeled workstations and randomized plate layouts reduce systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
